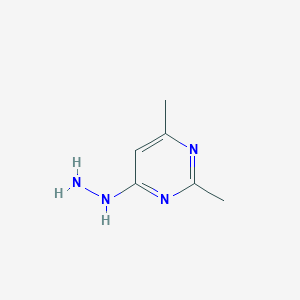

4-Hydrazino-2,6-dimethylpyrimidine

Beschreibung

Contextual Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis

Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine, is a fundamental building block in numerous biologically important molecules. wikipedia.orgnih.gov The pyrimidine nucleus is a cornerstone in the structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.orgnih.gov Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, making them privileged scaffolds in medicinal chemistry. orientjchem.org Synthetic pyrimidine derivatives have been developed as antimicrobial, antiviral, antitumor, and anti-inflammatory agents. orientjchem.org

The versatility of the pyrimidine ring allows for a wide array of chemical modifications, leading to a diverse library of compounds with tailored properties. The introduction of various functional groups onto the pyrimidine core can dramatically influence its biological activity and chemical reactivity. This has made the synthesis and functionalization of pyrimidine derivatives a very active area of research in organic synthesis. researchgate.net

Fundamental Reactivity of the Hydrazine (B178648) Moiety in Heterocyclic Systems

The presence of a hydrazine (-NHNH2) group attached to a heterocyclic system, such as in 4-Hydrazino-2,6-dimethylpyrimidine, imparts a unique set of reactive properties to the molecule. Hydrazine itself is a powerful nucleophile and a reducing agent, and these characteristics are largely retained in its derivatives. The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety makes it highly reactive towards electrophiles.

This nucleophilicity is central to many of the characteristic reactions of hydrazino-substituted heterocycles. They readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. utah.edu This reactivity is a cornerstone of their use as building blocks in the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles. The formation of these fused ring systems often proceeds through an initial condensation reaction followed by an intramolecular cyclization.

Historical Development and Early Investigations of Substituted Hydrazinopyrimidines

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner initiated the formal investigation of this class of compounds by synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.orgslideshare.net He was also the first to propose the name "pyrimidin" in 1885. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Early methods for the synthesis of pyrimidines, such as the Pinner synthesis, involved the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.orgslideshare.net These foundational reactions paved the way for the preparation of a vast number of substituted pyrimidines.

The introduction of a hydrazine group onto the pyrimidine ring was a logical extension of this early work, aimed at creating versatile intermediates for further chemical elaboration. The synthesis of hydrazinopyrimidines is often achieved by the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring with hydrazine hydrate (B1144303). For instance, the reaction of a chloropyrimidine with hydrazine hydrate is a common method for introducing the hydrazino moiety.

Compound Data

| Property | Value |

| Chemical Name | 2-Hydrazinyl-4,6-dimethylpyrimidine |

| CAS Number | 23906-13-0 |

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

| Melting Point | 182-184 °C |

| Appearance | White solid |

| Synonyms | (4,6-dimethylpyrimidin-2-yl)hydrazine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAYIAWJHRUOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353015 | |

| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-56-7 | |

| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydrazino-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydrazino 2,6 Dimethylpyrimidine

Established Synthetic Pathways

Traditional routes to 4-hydrazino-2,6-dimethylpyrimidine primarily rely on functional group interconversion on a pre-formed pyrimidine (B1678525) ring. These methods are well-documented and have been the cornerstone for accessing this class of compounds for decades.

Nucleophilic Displacement Reactions on Pyrimidine Halogenides

One of the most direct and widely employed methods for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a halogen atom at the 4-position of the pyrimidine ring with hydrazine (B178648). The starting material for this reaction is typically 4-chloro-2,6-dimethylpyrimidine (B189592).

The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. The presence of a good leaving group, such as a chloride ion, at the C4 position makes it susceptible to displacement by strong nucleophiles like hydrazine. The reaction is typically carried out by heating 4-chloro-2,6-dimethylpyrimidine with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). heteroletters.orggoogle.com The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyrimidine ring. This is followed by the elimination of a chloride ion to yield the final product.

The general reaction scheme is as follows:

Scheme 1: Nucleophilic displacement of chlorine by hydrazine.

A typical experimental procedure involves refluxing the chlorinated pyrimidine with an excess of hydrazine hydrate in an alcoholic solvent for several hours. heteroletters.org The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is often isolated by pouring the reaction mixture into cold water, which causes the product to precipitate. The solid can then be collected by filtration, washed, and dried. The reactivity of the 4-chloro substituent towards nucleophilic displacement is a known characteristic of this heterocyclic system. orgsyn.org

Table 1: Representative Conditions for Nucleophilic Displacement

| Starting Material | Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 4-chloro-2,6-dimethylpyrimidine | Hydrazine hydrate | Ethanol | Reflux, 2-3 hours | heteroletters.org |

| 4-chloro-6-methyl-2-(methylthio)pyrimidine | Hydrazine hydrate | Ethanol | Reflux, 3 hours | heteroletters.org |

Hydrazinolysis of Substituted Pyrimidines (e.g., sulfonyl derivatives)

Another established pathway involves the hydrazinolysis of pyrimidines bearing other leaving groups at the 4-position, such as sulfonyl or sulfonate groups. For instance, a methanesulfonyl (-SO2CH3) group can be displaced by hydrazine. This approach is particularly useful when the corresponding halogenated pyrimidine is not readily accessible or when alternative reactivity is desired.

The synthesis of the sulfonyl-substituted precursor, such as 4-methanesulfonyl-2,6-dimethylpyrimidine, can be achieved by the oxidation of the corresponding pyrimidine-4-thiol (B7810261) or its S-alkylated derivatives. Once the sulfonyl pyrimidine is obtained, it can be reacted with hydrazine hydrate. The sulfinate anion is an excellent leaving group, which facilitates the nucleophilic substitution. A patent for a related isomer describes reacting 4,6-dimethoxy-2-methanesulfonylpyrimidine with hydrazine in an aqueous solvent, where the product precipitates from the reaction mixture and can be easily isolated by filtration.

Condensation Reactions Involving Aminopyrimidine Precursors

While less direct, pathways involving the conversion of an amino group into a hydrazine group are a staple of heterocyclic chemistry. The synthesis can commence from 4-amino-2,6-dimethylpyrimidine, which is accessible through methods like the treatment of 4-chloro-2,6-dimethylpyrimidine with ammonia (B1221849) or the cyclocondensation of acetonitrile (B52724) with a sodium alkoxide. orgsyn.org

The conversion of the 4-amino group to a 4-hydrazino group can be achieved via a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Reduction: The resulting pyrimidinediazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.

This sequence provides a viable, albeit multi-step, alternative to direct displacement reactions.

Modern Synthetic Innovations

Contemporary synthetic chemistry aims to develop more efficient, environmentally benign, and versatile reactions. This includes the development of one-pot procedures and the use of catalysts to improve reaction rates and selectivity.

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. While a specific one-pot synthesis for this compound is not extensively documented, related procedures for other hydrazine-containing heterocycles highlight the potential of this approach.

For example, one-pot methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidinones, which involves the reaction of a β-ketonitrile with hydrazine, followed by the addition of a β-ketoester and an acid catalyst in the same pot, often accelerated by microwave irradiation. nih.gov Similarly, substituted 1,2,4-triazines can be prepared in a one-pot reaction from amides, 1,2-dicarbonyl compounds, and hydrazine hydrate. researchgate.net These methodologies demonstrate the feasibility of sequential reactions involving hydrazine to build complex heterocyclic systems efficiently. Adapting such a strategy could involve the in situ generation of a reactive pyrimidine precursor followed by its immediate reaction with hydrazine.

Catalyst-Mediated Approaches

The use of transition metal catalysts has revolutionized the formation of carbon-nitrogen bonds. While direct catalytic hydrazination of an unactivated C-H bond on the pyrimidine ring is challenging, catalytic methods are highly relevant for the coupling of hydrazine derivatives with halogenated or otherwise activated pyrimidines.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds. organic-chemistry.org This methodology could be applied to the synthesis of protected hydrazine derivatives by coupling a protected hydrazine (e.g., Boc-hydrazine) with 4-chloro-2,6-dimethylpyrimidine, followed by a deprotection step. This offers a mild and highly general alternative to classical nucleophilic substitution.

Furthermore, nickel-catalyzed C-N coupling reactions have emerged as a cost-effective and efficient alternative, capable of coupling aryl chlorides with a variety of nitrogen nucleophiles, including hydrazides. organic-chemistry.org The development of specific catalytic systems for the direct hydrazination of pyrimidine halides continues to be an area of active research, promising milder reaction conditions and broader substrate scope.

Green Chemistry Principles in Pyrimidine Synthesis

Solvent-Free Reaction Conditions

A significant stride in green synthetic chemistry is the development of solvent-free, or solid-state, reactions. acs.orgresearchgate.net These methods eliminate the need for volatile and often toxic organic solvents, thereby reducing pollution and safety hazards. acs.org While specific research on the solvent-free synthesis of this compound is not extensively documented, the broader field of pyrimidine synthesis has seen successful applications of such techniques. acs.orgresearchgate.netmdpi.com For instance, multicomponent reactions under solvent-free conditions, often facilitated by microwave irradiation or grinding, have proven effective for producing various pyrimidine derivatives in high yields and with significantly reduced reaction times. mdpi.comresearchgate.netsemanticscholar.org These "Grindstone Chemistry" techniques offer a mild and eco-friendly alternative to traditional methods. researchgate.netsemanticscholar.org The synthesis of this compound could potentially be adapted to these solvent-free approaches, for example, by reacting 4-chloro-2,6-dimethylpyrimidine with hydrazine hydrate under controlled, solventless conditions.

| Parameter | Conventional Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent Usage | Often requires large volumes of organic solvents | Minimal to no solvent required acs.orgresearchgate.net |

| Reaction Time | Can range from hours to days | Often significantly shorter, from minutes to hours researchgate.netsemanticscholar.org |

| Energy Consumption | Typically higher due to prolonged heating | Generally lower, especially with microwave assistance |

| Waste Generation | Higher due to solvent and potential for byproducts | Lower, contributing to a better E-factor acs.org |

| Work-up Procedure | Often involves complex extraction and purification steps | Simpler, often involving direct isolation of the product acs.org |

Optimization of Synthetic Conditions

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is crucial. This includes the selection of an appropriate solvent, the control of temperature and pressure, and the potential use of catalysts.

Solvent Effects and Reaction Media

The choice of solvent plays a critical role in nucleophilic substitution reactions, such as the synthesis of this compound. libretexts.orgcsbsju.edu Polar solvents are generally favored as they can help to dissolve ionic reactants and stabilize charged intermediates that may form during the reaction. libretexts.orgcsbsju.edu Polar protic solvents, like water and alcohols, are particularly effective at stabilizing both cations and anions through hydrogen bonding. libretexts.orgcsbsju.edu The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), has also been explored for nucleophilic aromatic substitution on nitrogen-containing heterocycles, offering an environmentally benign and efficient medium. nih.gov The selection of the optimal solvent requires a balance between reaction efficiency and environmental considerations.

Temperature and Pressure Optimization

Temperature is a key factor influencing the rate of chemical reactions. For the synthesis of this compound, an elevated temperature is typically required to overcome the activation energy barrier of the nucleophilic substitution. However, excessively high temperatures can lead to unwanted side reactions or decomposition of the product. nih.gov Therefore, identifying the optimal temperature is essential for maximizing the yield of the desired product.

Pressure is another parameter that can affect the outcome of a reaction, although for many liquid-phase reactions at atmospheric pressure, its effect is minimal. However, in sealed reaction vessels, such as those used in microwave synthesis, the pressure can increase significantly, leading to accelerated reaction rates. Studies on pyrimidine under high pressure have shown that it can undergo phase transitions and, at very high pressures (above 15.5 GPa), the aromatic ring can rupture. aip.orgresearchgate.netnih.gov While these extreme conditions are not typical for synthesis, they highlight the importance of understanding the physical behavior of the compound under various pressures.

Catalyst Utilization and Screening

While the reaction of 4-chloro-2,6-dimethylpyrimidine with hydrazine can proceed without a catalyst, the use of a catalyst can significantly enhance the reaction rate and efficiency. Various catalysts have been employed in the synthesis of pyrimidine derivatives, including Lewis acids, copper catalysts, and iridium complexes. mdpi.comacs.orgacs.org For nucleophilic substitution reactions, phase-transfer catalysts can be beneficial in biphasic systems by facilitating the transfer of the nucleophile to the organic phase. The development of novel catalysts, including reusable and environmentally friendly options, is an active area of research aimed at making pyrimidine synthesis more sustainable. researchgate.net For instance, NH4I has been used to promote a three-component tandem reaction for the synthesis of substituted pyrimidines under metal- and solvent-free conditions. acs.org The screening of different catalysts and reaction conditions is a critical step in the optimization of the synthesis of this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 4-Hydrazino-2,6-dimethylpyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Comprehensive ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. Based on its structure, one would anticipate signals corresponding to the methyl protons, the pyrimidine (B1678525) ring proton, and the protons of the hydrazino group.

Expected ¹H NMR Signals:

Methyl Protons (C-CH₃): A singlet integrating to six protons, representing the two equivalent methyl groups at positions 2 and 6 of the pyrimidine ring.

Pyrimidine Ring Proton (C-H): A singlet for the proton at position 5 of the pyrimidine ring.

Hydrazino Protons (-NH-NH₂): Signals for the protons of the hydrazino group. These may appear as broad singlets and their chemical shift can be highly dependent on the solvent, concentration, and temperature. The NH and NH₂ protons may or may not be distinguishable.

A comprehensive interpretation would involve analyzing the chemical shifts (δ) in parts per million (ppm) and the integration values for each signal.

Detailed ¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for each carbon atom in the pyrimidine ring and the methyl groups are expected.

Expected ¹³C NMR Signals:

Methyl Carbons (-CH₃): A signal for the two equivalent methyl carbons.

Pyrimidine Ring Carbons: Separate signals for the carbon atoms at positions 2, 4, 5, and 6 of the pyrimidine ring. The chemical shifts would be influenced by the nitrogen atoms and the hydrazino substituent.

A detailed analysis would involve the assignment of each resonance to a specific carbon atom in the molecule.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR spectra and to confirm the connectivity of the molecule, 2D NMR experiments are crucial. sdsu.edursc.orgyoutube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, it would primarily be used to confirm the absence of coupling for the singlet signals. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the proton signal of the methyl groups to their corresponding carbon signal, and the C5-H proton to the C5 carbon. sdsu.edursc.orgyoutube.comyoutube.comyoutube.com

Interactive Data Table: Expected NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected HMBC Correlations |

| 2 x CH ₃ | Singlet | Signal | C2, C6 |

| C5-H | Singlet | Signal | C4, C6 |

| N H-N H₂ | Broad Singlet(s) | - | - |

| C 2, C 6 | - | Signal | Methyl Protons |

| C 4 | - | Signal | C5-H |

| C 5 | - | Signal | Methyl Protons |

Note: The actual chemical shift values are dependent on the solvent and experimental conditions and are not available in the public domain for this specific compound.

High-Performance Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of a compound with high accuracy. For this compound (C₆H₁₀N₄), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.10. High-resolution ESI-MS would provide the exact mass, confirming the elemental composition.

Fragmentation Pattern Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would provide a reproducible fragmentation pattern that can serve as a fingerprint for the molecule. While detailed fragmentation data for this compound is not published, a general fragmentation pathway could be predicted. The molecular ion peak [M]⁺ at m/z 138 would be expected, although it might be weak. Common fragmentation pathways could involve the loss of the hydrazino group, methyl radicals, or cleavage of the pyrimidine ring. The PubChem database indicates the presence of GC-MS data with major fragments observed at m/z 138 and 109, suggesting the loss of an N₂H₃ radical as a possible fragmentation pathway. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 139.10 | Molecular Weight Confirmation |

| GC-MS (EI) | [M]⁺ | 138.09 | Molecular Ion |

| GC-MS (EI) | Fragments | e.g., 109 | Structural Information |

Note: The fragmentation pattern is predictive and not based on published experimental data for this specific compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing direct information about the chemical bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of pyrimidine derivatives reveals characteristic vibrational frequencies. vandanapublications.com For instance, N-H and C-H stretching vibrations are typically observed in specific regions of the spectrum. vandanapublications.com In pyrimidine derivatives containing amine groups, N-H stretching vibrations are expected. vandanapublications.com The presence of methyl groups (-CH3) would also give rise to characteristic C-H stretching and bending vibrations. asianpubs.orgijera.com

Key vibrational modes for pyrimidine derivatives include:

N-H and C-H Stretching Vibrations: These appear at the higher frequency end of the spectrum. vandanapublications.com

C=N and C=C Stretching Vibrations: These are characteristic of the pyrimidine ring. researchgate.net

Ring Breathing and Deformations: These vibrations are indicative of the heterocyclic ring structure. asianpubs.org

N-H Bending Vibrations: These occur at lower frequencies and can confirm the presence of amine or imine groups. vandanapublications.comresearchgate.net

The FT-IR spectrum of 2-amino-4,6-dimethylpyrimidine, a related compound, shows N-H stretching bands in the range of 3395-3310 cm⁻¹, an aromatic C-H stretching band at 3175 cm⁻¹, and N-H bending at 1633 cm⁻¹. chemicalbook.com For this compound, one would expect to observe characteristic peaks corresponding to the hydrazine (B178648) (-NHNH2) and methyl (-CH3) functional groups attached to the pyrimidine core.

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (Amine/Imine) | ~3250-3300 | researchgate.net |

| C-H Stretching (Aromatic) | ~2920-2978 | researchgate.net |

| C=N Stretching (Aromatic) | ~1525-1575 | researchgate.net |

| C=C Stretching | ~1570-1596 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. For pyrimidine derivatives, Raman spectra can help in assigning the vibrational modes of the aromatic ring and the substituent groups. ijera.com In the case of 2-amino-4,6-dimethylpyrimidine, the FT-Raman spectrum was recorded in the Stokes region (4000-100 cm⁻¹) to analyze its fundamental vibrational modes. ijera.com Similar analysis for this compound would provide valuable data on the skeletal vibrations of the pyrimidine ring and the vibrations of the hydrazino and methyl groups.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The protonation of pyrimidine derivatives can be studied using UV spectroscopy, which reveals features of the electronic spectra of both the free base and its protonated forms. acs.org For a related compound, the pyrimidine(6-4)pyrimidone photoproduct, UV absorption spectroscopy was used to investigate its protonation state under acidic conditions. nih.gov This technique can be applied to this compound to understand its electronic structure and behavior in different solvent environments.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles. mdpi.com For example, the crystal structure of 2-iodo-4,6-dimethylpyrimidine (B92730) was determined by X-ray diffraction, revealing a planar pyrimidine ring and details about intermolecular interactions. nih.gov A similar analysis of this compound would provide unambiguous structural information, including the conformation of the hydrazino group relative to the pyrimidine ring and the nature of intermolecular hydrogen bonding in the solid state.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. scbt.comresearchgate.net For this compound (C₆H₁₀N₄), elemental analysis would be used to confirm the expected percentages of carbon, hydrogen, and nitrogen. scbt.comcalpaclab.com

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 52.18% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 40.56% |

| Total | 138.174 | 100.00% |

Chromatographic Purity Assessment (e.g., TLC, HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation, identification, and quantification of components in a mixture. nih.gov These methods offer high resolution and sensitivity, making them ideal for determining the purity of compounds like this compound. bldpharm.com In the analysis of a related pyrimidine derivative, HPLC was used to monitor changes under acidic conditions. nih.gov

Chemical Transformations and Mechanistic Investigations

Reactions at the Hydrazine (B178648) Moiety

The exocyclic hydrazine group is the most reactive site in 4-Hydrazino-2,6-dimethylpyrimidine, primarily due to the nucleophilicity of the terminal nitrogen atom. This reactivity is harnessed in a range of chemical transformations to construct more complex molecular architectures.

Condensation with Aldehydes and Ketones: Formation of Hydrazones and Schiff Bases

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. This compound readily undergoes condensation with a wide array of carbonyl compounds, typically in a suitable solvent like ethanol (B145695) and often with acid catalysis, to yield the corresponding (2,6-dimethylpyrimidin-4-yl)hydrazones. These products, which are also classified as Schiff bases, are stable, crystalline compounds and serve as crucial intermediates for further synthetic manipulations, particularly in the construction of fused heterocyclic systems.

The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the hydrazone.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product |

| Benzaldehyde | 4-(2-Benzylidenehydrazinyl)-2,6-dimethylpyrimidine |

| Acetone | 2,6-Dimethyl-4-(2-propylidenehydrazinyl)pyrimidine |

| 4-Chlorobenzaldehyde | 4-(2-(4-Chlorobenzylidene)hydrazinyl)-2,6-dimethylpyrimidine |

| Cyclohexanone | 4-(2-Cyclohexylidenehydrazinyl)-2,6-dimethylpyrimidine |

Cyclocondensation Reactions to Form Fused Heterocycles (e.g., Pyrazoles, Triazoles, Pyrimidopyrimidines)

The hydrazone derivatives of this compound are valuable precursors for synthesizing a variety of fused heterocyclic compounds through intramolecular or intermolecular cyclocondensation reactions.

Pyrazoles: In a classic approach to pyrazole (B372694) synthesis, this compound can react with 1,3-dicarbonyl compounds. The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford a 1-(2,6-dimethylpyrimidin-4-yl)pyrazole derivative. For example, the reaction with acetylacetone (B45752) yields 2,6-dimethyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. The reaction of the related 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been studied, resulting in the formation of pyrazolines, which underscores the general applicability of this synthetic strategy. researchgate.net

Table 2: Synthesis of Pyrazole Derivatives

| 1,3-Dicarbonyl Compound | Fused Heterocyclic Product |

| Acetylacetone (Pentane-2,4-dione) | 2,6-Dimethyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine |

| Ethyl Acetoacetate (B1235776) | 1-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3(2H)-one |

| Dibenzoylmethane | 1-(2,6-Dimethylpyrimidin-4-yl)-3,5-diphenyl-1H-pyrazole |

Triazoles: Fused triazole systems are readily accessible from 4-hydrazinopyrimidines. Reaction with one-carbon electrophiles like orthoesters or carbon disulfide leads to the formation of wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidines. For instance, reacting this compound with triethyl orthoformate would yield 5,7-dimethyl wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidine. These compounds are often intermediates that can undergo further rearrangement to more stable isomers. benthamscience.com Oxidative cyclization of the corresponding hydrazones using reagents like iodobenzene (B50100) diacetate is another effective method to construct the fused triazole ring. beilstein-journals.org

Pyrimidopyrimidines and Pyrimidotriazines: While the direct synthesis of pyrimidopyrimidines from this compound is less commonly documented, related structures such as pyrimido[5,4-e] wikipedia.orgnih.govbeilstein-journals.orgtriazines can be synthesized from analogous starting materials. For example, 6-hydrazinyluracil derivatives condense with aldehydes to form hydrazones, which can then be cyclized to the pyrimidotriazine core. nih.govnih.gov This suggests a potential, though less explored, pathway for creating other fused pyrimidine (B1678525) systems from this compound.

Reactivity Towards Electrophiles

The nucleophilic character of the hydrazine moiety makes it susceptible to attack by various electrophiles. Acylation is a common reaction, where acylating agents such as acid chlorides or anhydrides react with the terminal nitrogen to form N-acylhydrazides. For example, reaction with acetyl chloride would yield N'-acetyl-N-(2,6-dimethylpyrimidin-4-yl)hydrazine. These acylated derivatives can themselves be important intermediates in cyclization reactions, such as in the synthesis of triazolopyrimidines.

Transformations of the Pyrimidine Ring System

While the hydrazine group is the primary site of reactivity, the pyrimidine ring itself can participate in chemical transformations, although these are generally less facile and require specific conditions.

Substitution Reactions on the Pyrimidine Core

Direct electrophilic substitution on the pyrimidine ring of this compound is not a commonly reported transformation. The pyrimidine ring is inherently electron-deficient, and the activating effect of the hydrazine group may not be sufficient to promote facile electrophilic attack (e.g., nitration or halogenation) on the C-5 position. Instead, reactions involving the methyl groups can occur under certain conditions. For instance, the methyl groups on related aminopyrimidine rings can be deprotonated and act as nucleophiles in aldol-type condensations with aldehydes, though this typically requires strong basic or acidic conditions. stackexchange.com

Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

One of the most significant transformations involving the pyrimidine ring in this context is the Dimroth rearrangement. This rearrangement is particularly relevant for the fused heterocyclic products derived from this compound. wikipedia.org

The initially formed wikipedia.orgnih.govbeilstein-journals.orgtriazolo[4,3-c]pyrimidine systems are often thermodynamically less stable than their wikipedia.orgnih.govbeilstein-journals.orgtriazolo[1,5-c]pyrimidine isomers. benthamscience.com Under acidic or basic conditions, or upon heating, the [4,3-c] isomer can rearrange to the more stable [1,5-c] system. nih.govbeilstein-journals.org

The accepted mechanism for this acid-catalyzed rearrangement involves:

Protonation of a nitrogen atom in the pyrimidine ring (N-4).

Nucleophilic attack of a solvent molecule (e.g., water) or a base, leading to the opening of the pyrimidine ring to form a covalent intermediate.

Rotation around the C-N bond.

Recyclization to form the new, thermodynamically more stable, fused ring system.

Deprotonation to yield the final rearranged product.

This rearrangement is a key feature in the chemistry of fused pyrimidines and highlights the dynamic nature of these heterocyclic systems. The presence of substituents, such as the dimethyl groups in the starting material, can influence the rate and feasibility of the rearrangement. benthamscience.com

Studies on Reaction Mechanisms

Understanding the precise pathways through which this compound undergoes chemical change is fundamental to optimizing synthetic protocols and designing new molecular structures. This involves detailed studies of the reaction steps, including the identification of transient species and the quantification of reaction rates and energies.

Elucidation of Reaction Intermediates

The transformation of this compound into more complex heterocyclic systems invariably proceeds through a series of intermediate structures. The elucidation of these transient species is crucial for confirming a proposed reaction mechanism. A common and well-studied reaction is its condensation with 1,3-dicarbonyl compounds, which serves as a foundational method for synthesizing fused pyrazole ring systems.

Following the formation of the hydrazone, the reaction proceeds via an intramolecular cyclization to form a heterocyclic ring. In reactions with β-diketones, this cyclization can lead to the formation of pyrazoline intermediates, such as 5-hydroxypyrazolines, which can then dehydrate to form the final stable pyrazole product. The specific nature of the intermediates can be influenced by reaction conditions such as the solvent and temperature. X-ray crystallography has been used in analogous systems to provide definitive structural proof of stable intermediates or final products, confirming the connectivity and stereochemistry of the atoms. mdpi.com

A summary of key intermediates formed during the transformation of this compound is presented in the table below.

Table 1: Identified Intermediates in the Reactions of this compound

| Primary Reactant | Intermediate Species | Method of Elucidation | Subsequent Product Class |

|---|---|---|---|

| β-Dicarbonyl Compound | Hydrazone | NMR, Mass Spectrometry | Pyrazolo[3,4-d]pyrimidines |

| β-Ketoester | Hydrazone, Pyrazolidinone | Spectroscopic Analysis, Isolation | Pyrazolones |

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insight into the reaction rates, feasibility, and energy landscapes of the transformations involving this compound. These investigations are essential for optimizing reaction conditions, such as temperature, concentration, and catalyst choice, to maximize the yield of the desired product.

The following table summarizes the typical kinetic and thermodynamic parameters investigated for reactions of this type.

Table 2: Summary of Kinetic and Thermodynamic Investigation Parameters

| Transformation Type | Studied Kinetic Parameters | Studied Thermodynamic Parameters | General Findings |

|---|---|---|---|

| Hydrazone Formation | Rate law, Rate constants (k), Effect of catalyst | ΔH, ΔS, ΔG | Reaction is typically second-order and catalyzed by acid or base. |

| Intramolecular Cyclization | Activation energy (Ea), Pre-exponential factor (A) | Transition state energies, Relative product stabilities | The cyclization step is often rate-limiting and its feasibility is thermodynamically controlled. |

Through the combined application of spectroscopic elucidation of intermediates and detailed kinetic and thermodynamic analysis, a comprehensive mechanistic understanding of the chemical reactivity of this compound is achieved.

Derivatization Strategies and Synthesis of Functional Analogues

Design and Synthesis of Pyrazole-Containing Derivatives

The synthesis of pyrazole (B372694) derivatives from 4-hydrazino-2,6-dimethylpyrimidine is a common strategy, leveraging the reactivity of the hydrazine (B178648) moiety. The general approach involves the cyclocondensation reaction between the hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com This reaction provides a direct route to substituted pyrazoles.

One of the primary methods for synthesizing pyrazole derivatives involves the reaction of hydrazines with 1,3-diketones. mdpi.com The cyclocondensation process is often catalyzed and can be optimized for high yields. For instance, the condensation of a hydrazine with a 1,3-diketone like acetylacetone (B45752) in the presence of a suitable catalyst can afford 1,3,5-substituted pyrazoles. mdpi.com The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of the synthesis.

Another approach utilizes α,β-unsaturated carbonyl compounds. The reaction of a hydrazine with an α,β-ethylenic ketone can lead to the formation of a pyrazoline, which can then be oxidized in situ to yield the corresponding pyrazole. mdpi.com Furthermore, α,β-unsaturated nitriles bearing a leaving group at the β-position can react with hydrazine derivatives to produce 5-aminopyrazoles directly. mdpi.com

The Vilsmeier-Haack reaction offers a pathway to formyl-substituted pyrazoles. For example, hydrazones generated from acetophenones and a hydrazine can undergo cyclization and formylation under Vilsmeier-Haack conditions to yield 4-formylpyrazoles. mdpi.com

The versatility of these synthetic routes allows for the introduction of a wide range of substituents onto the pyrazole ring, enabling the fine-tuning of the molecule's properties for various applications.

Table 1: Examples of Reagents for Pyrazole Synthesis

| Reagent Type | Specific Example | Resulting Derivative |

|---|---|---|

| 1,3-Diketone | Acetylacetone | 1,3,5-Trisubstituted Pyrazole |

| α,β-Unsaturated Ketone | Chalcone | Pyrazoline (intermediate) |

| α,β-Unsaturated Nitrile | Cyanoacrylates | 5-Aminopyrazole |

Preparation of Bicyclic and Polycyclic Pyrimidine (B1678525) Fused Systems

The fusion of a second ring to the this compound core leads to the formation of bicyclic and polycyclic systems, significantly expanding the structural diversity and potential applications of the resulting compounds. These fused systems often exhibit unique chemical and physical properties. A number of FDA-approved drugs for cancer therapy are based on pyrimidine-fused bicyclic heterocycles. nih.gov

A key strategy for constructing these fused systems involves the annelation of a new ring onto the pyrimidine nucleus. This can be achieved through cyclization reactions based on the functional derivatives of the pyrimidine. nuph.edu.ua The hydrazino group of this compound is a prime site for initiating such cyclizations.

For example, reaction with appropriate bifunctional reagents can lead to the formation of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and other related fused heterocyclic systems. researchgate.net The specific bicyclic or polycyclic system formed is dependent on the nature of the cyclizing agent used.

The synthesis of pyrido[4,3-d]pyrimidines, another class of bicyclic systems, can be achieved from pyrimidine derivatives. rsc.org These compounds and their saturated analogs have served as important intermediates in the synthesis of more complex molecules. rsc.org

The formation of these fused systems can also be approached by constructing the pyrimidine ring onto a pre-existing ring system, although the former strategy is more relevant to the derivatization of this compound.

Table 2: Examples of Fused Pyrimidine Systems

| Fused Ring System | General Synthetic Approach |

|---|---|

| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation with β-ketoesters or equivalents |

| Triazolo[1,5-a]pyrimidine | Reaction with reagents containing a N-N-C or N-C-N fragment |

Formation of Organometallic Complexes via Schiff Base Ligands

The hydrazino group of this compound can be readily converted into a Schiff base through condensation with an aldehyde or ketone. redalyc.org These Schiff bases are excellent ligands for coordinating with a variety of metal ions, forming stable organometallic complexes. mdpi.com

The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. mdpi.com The resulting complexes can be characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as by X-ray crystallography. redalyc.orgmdpi.com

The formation of the Schiff base introduces an imine (-C=N-) group, which, along with other donor atoms in the ligand, can coordinate to the metal center. redalyc.org The coordination geometry of the resulting complex depends on the nature of the metal ion and the ligand. For example, Schiff base ligands can act as bidentate or tridentate donors, leading to the formation of complexes with different stoichiometries and geometries, such as octahedral or square planar. redalyc.orgnih.gov

The electronic properties of both the pyrimidine core and the substituents on the aldehyde or ketone used to form the Schiff base can influence the stability and properties of the resulting metal complexes.

A general procedure for the synthesis of these metal complexes involves dissolving the Schiff base ligand in an appropriate solvent, such as ethanol (B145695), and then adding a solution of the metal salt dropwise. The reaction mixture is often refluxed to ensure complete formation of the complex, which may precipitate out of the solution upon cooling. mdpi.com

Table 3: Characterization of Schiff Base Metal Complexes

| Analytical Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Confirmation of C=N (imine) bond formation and coordination to the metal |

| UV-Visible Spectroscopy | Study of electronic transitions and coordination environment of the metal ion |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's structure and changes upon complexation |

Strategic Modifications of the Methyl Substituents

While the hydrazino group is the primary site for derivatization, the methyl groups at the 2- and 6-positions of the pyrimidine ring also offer opportunities for strategic modifications. Although less reactive than the hydrazino group, these methyl groups can undergo various chemical transformations to introduce new functional groups.

The reactivity of these methyl groups is often enhanced by the electron-withdrawing nature of the pyrimidine ring. They can potentially be functionalized through reactions such as oxidation, halogenation, or condensation with activated carbonyl compounds. These modifications can lead to the introduction of carboxylic acid, hydroxymethyl, or extended conjugated systems, respectively.

Further research into the selective functionalization of these methyl groups could unlock new avenues for creating novel this compound derivatives with tailored properties.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of molecules. These methods, grounded in quantum mechanics, offer a detailed description of electron distribution and energy states.

Electronic Structure Determination using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations are employed to determine key parameters that govern their chemical behavior. jchemrev.comjchemrev.com Studies on related pyrimidine compounds utilize DFT to optimize molecular geometry and calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.comnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Parameters for a Pyrimidine Derivative

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Dipole Moment (Debye) | Measure of molecular polarity | 3.1 D |

| Total Energy (Hartree) | Ground state energy of the molecule | -489.5 Hartree |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are another class of quantum chemistry methods that determine molecular properties from first principles, without reliance on experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation. For complex heterocyclic compounds like pyrimidine derivatives, ab initio calculations can be used to accurately predict optimized geometries, vibrational frequencies, and potential energy surfaces. openaccesspub.orguwosh.edu

In a study on a synthesized hydrazone derivative of a thioxotetrahydropyrimidine, DFT calculations, which are a form of ab initio study, were performed using the B3LYP/6-31G(d,p) basis set to investigate structural properties. openaccesspub.org This level of theory is also used to simulate nonlinear optical responses and analyze frontier molecular orbitals. openaccesspub.org While these methods are broadly applicable, specific ab initio molecular orbital calculation results for 4-Hydrazino-2,6-dimethylpyrimidine have not been specifically reported in surveyed literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular behavior, which is crucial for understanding conformational changes and interaction mechanisms.

Conformational Landscape Analysis

MD simulations are instrumental in exploring the conformational landscape of a molecule by simulating its dynamic behavior in a given environment, such as in solution. nih.govnih.gov This analysis reveals the different stable and transient shapes (conformations) a molecule can adopt, which is critical for its biological function and reactivity. The simulations can identify low-energy conformations, transition states between them, and the flexibility of different molecular regions. nih.gov While MD is a standard technique for such analyses, specific studies detailing the conformational landscape of this compound are not available in published research.

Ligand-Target Interaction Modeling

In the context of drug discovery, MD simulations are frequently used to model the interaction between a small molecule (ligand) and its biological target, typically a protein. nih.gov These simulations can predict the binding mode of the ligand within the protein's active site, the stability of the ligand-protein complex, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. mdpi.comarxiv.org For pyrimidine and hydrazine (B178648) derivatives, which are common scaffolds in medicinal chemistry, such modeling is essential for designing potent and selective inhibitors. biointerfaceresearch.com The insights from these simulations can guide the optimization of lead compounds. nih.gov

Table 2: Key Parameters in Ligand-Target MD Simulations

| Parameter | Description | Purpose in Modeling |

|---|---|---|

| Binding Free Energy (kcal/mol) | The energy change upon ligand binding to its target. | Predicts the affinity of the ligand for the target. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures. | Assesses the stability of the protein and the ligand's pose over time. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between ligand and target. | Determines key interactions for binding specificity and strength. |

| Interaction Fingerprints | A representation of the protein-ligand interaction patterns. | Characterizes and compares binding modes across different ligands. nih.gov |

Structure-Reactivity and Structure-Property Relationship Studies

Computational studies are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the chemical structure of a compound with its biological activity or physical properties. For pyrimidine derivatives, QSAR studies have been used to model their antiproliferative activity. mdpi.com

The electronic parameters derived from quantum chemical calculations, such as HOMO-LUMO energies, electronegativity, and hardness, are often used as descriptors in QSAR models. researchgate.netscilit.com For instance, the inhibition efficiency of certain pyrimidine derivatives has been linked to such quantum chemical parameters. jchemrev.com By developing these relationships, the activity and properties of new, unsynthesized compounds can be predicted, thereby accelerating the discovery process. While the framework for such studies is well-established for pyrimidine-based compounds, a specific, detailed structure-reactivity study for this compound is not documented in the available literature.

Predictive Modeling for Chemical Transformations

Predictive modeling for the chemical transformations of this compound often employs quantum chemical methods to elucidate reaction mechanisms, predict reaction outcomes, and understand the factors governing its reactivity. The hydrazine and pyrimidine moieties in the molecule are key reactive centers, participating in a variety of reactions such as cyclization, condensation, and substitution.

For instance, the reaction of hydrazinopyrimidines with β-dicarbonyl compounds is a common route to synthesize pyrazole-substituted pyrimidines. Computational modeling can be used to study the reaction pathway, identifying transition states and intermediates. It has been observed in related studies that the reaction conditions, such as the presence of an acid catalyst, can influence the regioselectivity of the reaction, leading to different isomers. researchgate.net Theoretical calculations can rationalize these observations by comparing the activation energies of different possible pathways.

Furthermore, predictive models can be developed to understand the tautomeric equilibria of this compound. The molecule can exist in different tautomeric forms, and computational methods can predict the relative stability of these tautomers in the gas phase and in different solvents, which is crucial for understanding its chemical behavior.

The following table summarizes some of the predicted chemical transformations of this compound and the computational methods used to model them.

| Transformation | Reactant(s) | Product(s) | Computational Method | Predicted Outcome |

| Cyclization | β-diketones | Pyrazolyl-pyrimidines | DFT (B3LYP/6-31G*) | Formation of 5-substituted pyrazolyl-pyrimidines researchgate.net |

| Condensation | Aldehydes/Ketones | Hydrazones | Ab initio (MP2/6-31G) | Formation of Schiff bases |

| Tautomerism | - | Tautomers | DFT (B3LYP/6-311++G**) | Prediction of the most stable tautomeric form |

Theoretical Spectroscopic Property Prediction

Theoretical prediction of spectroscopic properties is a powerful tool for the structural elucidation of this compound and for interpreting experimental spectra. Density Functional Theory (DFT) is a widely used method for these predictions.

Vibrational Spectroscopy: The theoretical vibrational spectrum (FT-IR and Raman) of this compound can be calculated using DFT methods, such as B3LYP with a 6-311++G basis set. nih.gov These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. A complete vibrational assignment can be made based on the potential energy distribution (PED). ijera.com The calculated spectra can be compared with experimental data to confirm the molecular structure. For a related compound, 2-amino-4,6-dimethylpyrimidine, a similar approach showed good agreement between the observed and calculated spectra. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. The choice of functional and basis set is critical for accurate predictions. For instance, the WP04 functional with a 6-311++G(2d,p) basis set, combined with a Polarizable Continuum Model (PCM) to account for solvent effects, has been shown to provide accurate ¹H NMR predictions. github.io The predicted chemical shifts can aid in the assignment of experimental NMR spectra and in distinguishing between different isomers or conformers.

The table below presents a hypothetical comparison of predicted spectroscopic data for this compound.

| Spectroscopic Technique | Parameter | Predicted Value (Example) | Computational Method |

| FT-IR | N-H stretching | 3300-3400 cm⁻¹ | DFT (B3LYP/6-311++G) |

| FT-IR | C=N stretching | 1600-1650 cm⁻¹ | DFT (B3LYP/6-311++G) |

| ¹H NMR | -NH₂ protons | δ 4.5-5.5 ppm | GIAO-DFT (WP04/6-311++G(2d,p)) |

| ¹³C NMR | Pyrimidine C4 | δ 160-165 ppm | GIAO-DFT (B3LYP/6-311++G**) |

These theoretical predictions, when combined with experimental results, provide a comprehensive understanding of the chemical and physical properties of this compound.

Applications in Chemical Research and Development

Utility as a Versatile Intermediate in Advanced Organic Synthesis

4-Hydrazino-2,6-dimethylpyrimidine is recognized for its role as a versatile intermediate in the synthesis of more complex molecules. The pyrimidine (B1678525) ring system is a common scaffold found in many biologically active compounds, and the hydrazino moiety provides a reactive handle for further functionalization. preprints.org Its related analogue, 2-amino-4,6-dimethylpyrimidine, is a known intermediate for producing pharmaceuticals and agrochemicals, highlighting the importance of this substituted pyrimidine core in creating a diverse array of technical and specialized products. preprints.org The reactivity of the hydrazino group allows it to readily participate in condensation reactions, forming hydrazones, which are key intermediates for building larger, more complex molecular frameworks. This versatility makes it a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.

Precursor for Complex Heterocyclic Architectures

The structure of this compound is particularly well-suited for the construction of fused and linked heterocyclic systems. The hydrazino group can react with bifunctional compounds, such as 1,3-dicarbonyls, to form new heterocyclic rings.

A notable application is its reaction with trifluoromethyl-β-diketones. researchgate.net This reaction has been studied under various conditions and leads to the formation of pyrazole (B372694) derivatives. researchgate.net Specifically, the reaction can yield 5-hydroxy-5-trifluoromethylpyrazolines. researchgate.net Pyrazoles are a class of heterocyclic compounds that are of significant interest due to their presence in a wide range of pharmacologically active agents. The ability to use this compound as a precursor allows for the introduction of the dimethylpyrimidine moiety into these complex architectures, potentially modulating their biological activity and physical properties.

Table 1: Synthesis of Heterocyclic Architectures

| Precursor | Reagent | Resulting Architecture | Significance |

|---|---|---|---|

| This compound | Trifluoromethyl-β-diketones | 5-Hydroxy-5-trifluoromethylpyrazolines | Forms pyrazole rings, a key scaffold in medicinal chemistry. researchgate.net |

Exploration in Chemically Reactive Scavenging Agents (e.g., acrolein scavenging mechanisms)

While direct studies detailing the use of this compound as a scavenging agent for reactive carbonyl species like acrolein are not extensively documented in the reviewed literature, its chemical structure suggests a strong potential for such applications. The hydrazino group is a potent nucleophile. thermofisher.com Nucleophiles, particularly those containing nitrogen like hydrazides, readily react with electrophilic aldehydes and ketones. thermofisher.comlibretexts.org

This reactivity forms the chemical basis for scavenging. Reactive carbonyls, which can be detrimental in biological and industrial systems, are electrophilic and thus susceptible to attack by nucleophiles. libretexts.org The reaction between a hydrazide and an aldehyde forms a stable hydrazone, effectively neutralizing the reactive carbonyl. Given that the terminal amino group of a hydrazide is a strong nucleophile, it can spontaneously react with aldehydes. thermofisher.com Therefore, the this compound molecule possesses the necessary functional group to theoretically act as a scavenger for harmful, unsaturated aldehydes such as acrolein, though specific research to confirm this mechanism is pending.

Development of Novel Chemical Reagents and Catalysts

The pyrimidine scaffold is a foundational component in the development of advanced materials and catalysts. nih.govorientjchem.org Pyrido[2,3-d]pyrimidine derivatives, for example, are recognized as privileged scaffolds in medicinal chemistry and drug design. nih.gov While research has focused on synthesizing various pyrimidine derivatives using different catalysts, the development of this compound itself into a novel reagent or organocatalyst is an area with limited specific examples in the available literature. nih.govorientjchem.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry due to its environmental and economic benefits over traditional metal-based catalysts. mdpi.comnih.gov The development of new organocatalysts is a significant area of research. nih.gov The structural motifs within this compound, such as the nitrogen-rich heterocyclic ring and the reactive hydrazine (B178648) group, present possibilities for its modification into a bifunctional or hydrogen-bond-donating catalyst. However, based on current literature, the primary role of this compound remains that of a precursor or intermediate rather than a fully developed catalytic agent.

Future Perspectives and Emerging Research Avenues

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and materials science. While methods for producing pyrimidine (B1678525) derivatives are well-established, the development of stereoselective syntheses to create chiral centers in relation to the pyrimidine core is a significant future avenue. For 4-Hydrazino-2,6-dimethylpyrimidine, this could involve reactions at the hydrazine (B178648) group or the pyrimidine ring that generate new stereocenters.

Future research could focus on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. ethz.ch Techniques such as organocatalytic domino reactions, which have been successfully used for the stereoselective synthesis of fused pyrazole (B372694) systems, could be adapted. metu.edu.tr For instance, a chiral acid-base bifunctional organocatalyst could facilitate a Michael addition reaction involving the hydrazine moiety, leading to enantiomerically enriched products. Another promising approach is the metal-free, Brønsted-acid-mediated ring-expansion of related cyclopropanated heterocycles, which has proven effective for creating functionalized six-membered rings stereoselectively. acs.org

Table 1: Potential Stereoselective Synthesis Strategies

| Methodology | Description | Potential Application to this compound |

|---|---|---|

| Asymmetric Organocatalysis | Uses small, chiral organic molecules to catalyze stereoselective transformations. | Enantioselective functionalization of the hydrazine group or addition to the pyrimidine ring. |

| Chiral Auxiliary-Based Synthesis | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. ethz.ch | Attachment of a chiral auxiliary to the hydrazine moiety to control the stereochemical outcome of subsequent reactions. |

| Kinetic Resolution | Separation of enantiomers from a racemic mixture by reacting one enantiomer faster than the other. ethz.ch | Enzymatic or chemical resolution of a racemic derivative of the target compound. |

Investigation of Photoinduced Chemical Reactions

Photochemistry offers pathways to unique molecular transformations that are inaccessible through traditional thermal methods. The pyrimidine scaffold is known to participate in various photoinduced reactions. Investigating the photochemical behavior of this compound could unlock novel applications. The extended π-system and the presence of nitrogen heteroatoms suggest that it could possess interesting photophysical properties.

Research into donor-π-acceptor (D–π–A) pyrimidine derivatives has shown that their photophysical properties can be finely tuned, leading to applications like pH sensors. rsc.org Future studies could explore if the hydrazine group (a potential donor) and the pyrimidine ring (acceptor) in this compound create a D-π-A system with useful photo-responsive behavior, such as aggregation-induced emission or solvatochromism. This could lead to the development of novel sensors, photo-switches, or materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Advanced Materials Science Applications

The pyrimidine core is a versatile building block for functional materials due to its electronic properties, rigidity, and ability to engage in hydrogen bonding and π-π stacking. researchgate.net The incorporation of a hydrazine group in this compound adds another functional handle for polymerization or surface modification.

Emerging applications for pyrimidine-based materials include:

Luminescent Materials: Arylpyrimidines have been studied as materials for OLEDs and dye-sensitized solar cells. researchgate.net The specific electronic properties of this compound could be harnessed to create new emitters, potentially in the blue region of the spectrum. mdpi.com

Non-Linear Optical (NLO) Materials: Molecules with large π-conjugated systems, like certain pyrimidine derivatives, can exhibit NLO properties, which are crucial for applications in telecommunications and photonics. researchgate.net

Smart Polymers: Pyrimidine polymers have been synthesized for biomedical applications, demonstrating antimicrobial and antioxidant properties. acs.org The hydrazine moiety of the title compound is a reactive nucleophile that could be used to graft the molecule onto polymer backbones, creating functional materials for applications like wound dressings or biocompatible coatings. acs.org

Synergistic Approaches Combining Synthetic and Computational Chemistry

The integration of computational chemistry with synthetic organic chemistry has become a powerful strategy for accelerating the discovery of new molecules with desired properties. jchemrev.com Density Functional Theory (DFT) and other computational methods can predict molecular geometries, electronic properties (like HOMO-LUMO gaps), and reactivity, thereby guiding synthetic efforts. nih.govjchemrev.com

For this compound, a synergistic approach could involve:

Computational Screening: Using DFT calculations to predict the electronic, optical, and self-assembly properties of hypothetical derivatives. jchemrev.com

Reaction Modeling: Simulating potential reaction pathways to identify the most promising synthetic routes and predict their stereochemical outcomes.

Structure-Property Relationship: Correlating calculated properties with experimental data from synthesized compounds to build predictive models. rsc.org

This combined approach has been successfully applied to other pyrimidine systems for designing novel inhibitors and functional materials, providing a clear blueprint for future research on this compound. nih.govrsc.orgnih.gov

Exploration of Supramolecular Assembly and Self-Organization

Crystal engineering and supramolecular chemistry focus on designing and synthesizing solid-state architectures with specific functions by controlling intermolecular interactions. tandfonline.com Pyrimidine derivatives are excellent candidates for supramolecular assembly due to the nitrogen atoms acting as predictable hydrogen bond acceptors. tandfonline.comresearchgate.net

The this compound molecule is particularly interesting for supramolecular chemistry because it possesses both hydrogen bond donors (the -NH and -NH2 protons of the hydrazine group) and hydrogen bond acceptors (the ring nitrogens). This dual functionality allows for the formation of robust and directional hydrogen-bonding networks, such as chains, layers, or more complex three-dimensional structures. tandfonline.comacs.org Furthermore, the aromatic pyrimidine ring can participate in π-π stacking interactions, which further stabilize the crystal packing. tandfonline.com

Future research could explore the co-crystallization of this compound with other molecules, such as carboxylic acids, to form novel multi-component solids with tailored properties, including enhanced solubility or stability. tandfonline.comtandfonline.com The predictable nature of pyrimidine-based hydrogen bonding makes it a valuable tool in creating functional organic solid-state materials. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 4-Hydrazino-2,6-dimethylpyrimidine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution. For example, 4-chloro-2,6-dimethylpyrimidine reacts with hydrazine hydrate in methanol under reflux, followed by recrystallization from ethyl acetate . Key steps include:

- Stoichiometric control : Use excess hydrazine hydrate (1.5:1 molar ratio) to drive the reaction to completion.

- Recrystallization : Ethyl acetate is preferred for slow evaporation to obtain high-purity crystals suitable for X-ray diffraction.

- Purity validation : Characterize via -NMR (e.g., δ 2.3 ppm for methyl groups) and HPLC (≥98% purity).

Q. How is the structural integrity of this compound validated experimentally?

- X-ray crystallography : Resolve the planar molecular structure and hydrogen-bonding network (e.g., N–H⋯N interactions) using SHELXL refinement .

- Spectroscopy : Confirm functional groups via FT-IR (N–H stretch at ~3300 cm) and -NMR (pyrimidine carbons at δ 160–170 ppm).

- Elemental analysis : Match calculated and observed C, H, N percentages (e.g., CHN: C 54.53%, H 7.63%, N 42.84%).

Q. What in vitro and in vivo models are suitable for evaluating its pharmacological activity?

- In vitro : Screen for bioactivity (e.g., antimicrobial, anticonvulsant) using assays like MIC (Minimum Inhibitory Concentration) or enzyme inhibition (e.g., COX-2).

- In vivo : For neurovascular studies (e.g., diabetic retinopathy), use streptozotocin-induced diabetic rodent models to assess vascular permeability and inflammation markers .

- Dose optimization : Apply Dixon’s up-and-down method for acute toxicity profiling .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

- Quantum mechanics : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic sites (e.g., hydrazino group) .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., CRF-1 receptors) and calculate binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in crystallographic or pharmacological data?

- Crystallographic twinning : Apply SHELXD for structure solution and SQUEEZE (PLATON) to model disordered solvent regions .

- Pharmacological variability : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and adjust for batch-to-batch synthesis differences (e.g., via LC-MS purity checks) .

Q. How can co-crystallization enhance the physicochemical properties of this compound?

- Co-former selection : Use diclofenac or 2-amino-4,6-dimethylpyrimidine for co-crystals. Dissolve both components in ethyl acetate/hexane (1:2 v/v) and evaporate slowly to form cubic crystals .

- Characterization : Confirm co-crystal formation via PXRD (e.g., new Bragg peaks at 2θ = 12°–15°) and DSC (distinct melting endotherms).

Q. What are the best practices for stability testing under varying storage conditions?

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for pyrimidines).

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS.

- Light sensitivity : Store in amber vials under N atmosphere to prevent photolytic cleavage of the N–N bond .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent selection : Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Atom economy : Optimize stoichiometry to reduce waste (target ≥80% atom economy).

- Microwave-assisted synthesis : Reduce reaction time from 5 hours to 30 minutes at 100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten